molecular formula C16H14ClN3O2S B2921713 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1170940-85-8

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B2921713
M. Wt: 347.82
InChI Key: OZLPJMPLVMJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH6 is known to inhibit the activity of histone acetyltransferases (HATs), which are enzymes involved in the acetylation of histones, a process that regulates gene expression. In

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity

    Some acetamido pyrrolyl azoles derivatives have been synthesized and tested for their antimicrobial activities, showing promising antibacterial activity against pathogens such as K. pneumoniae and antifungal activity against P. chrysogenum. These findings suggest that compounds with acetamido pyrrolyl structures could serve as effective antimicrobial agents in combating infections caused by these microorganisms (Sowmya et al., 2017).

  • Anti-inflammatory Activities

    Similarly structured compounds, specifically nitro substituted acetamido pyrrolyl thiazoles, have exhibited significant anti-inflammatory activities. This suggests that compounds within this chemical framework have the potential to be developed into new anti-inflammatory drugs, offering therapeutic benefits for conditions characterized by inflammation (Sowmya et al., 2017).

Anticancer Properties

  • Anticancer Activities: Novel 2-chloro N-aryl substitutedacetamide derivatives of oxadiazole-thiols have been synthesized and screened for their cytotoxicity on various cancer cell lines, including PANC-1, HepG2, and MCF7. The study found some compounds displaying high cytotoxicity, suggesting the potential of such chemical structures in anticancer drug development (Vinayak et al., 2014).

Enzyme Inhibition for Disease Treatment

  • PI3K/mTOR Dual Inhibitors: Compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been investigated for their potent inhibition of PI3Kα and mTOR, crucial enzymes involved in cell growth and survival. This inhibition activity suggests the potential application of structurally similar compounds in treating diseases where PI3Kα and mTOR are implicated, such as cancer (Stec et al., 2011).

Agricultural Applications

  • Herbicide Development: Chloroacetamides like alachlor and metazachlor have been used as selective herbicides to control annual grasses and broad-leaved weeds in various crops. This application demonstrates the potential of chloroacetamide derivatives in agricultural settings for weed control, suggesting that compounds with similar structures could be explored for herbicidal properties (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-22-14-5-4-11(17)8-13(14)19-15(21)9-12-10-23-16(18-12)20-6-2-3-7-20/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLPJMPLVMJXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

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